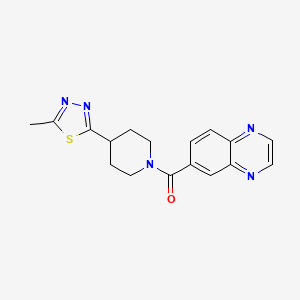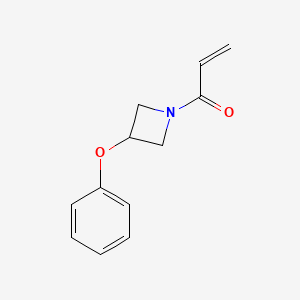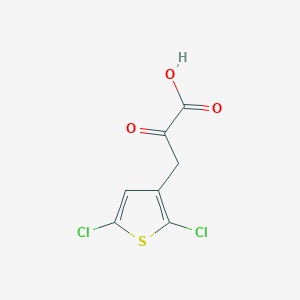![molecular formula C19H15ClN2O2 B2551671 allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate CAS No. 338401-44-8](/img/structure/B2551671.png)
allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyl N-[2-(4-chlorophenyl)-4-quinolinyl]carbamate, also known as ACC, is a quinolinyl carbamate and a derivative of carbamate. It is a colorless, odorless, and crystalline solid that is insoluble in water. ACC is a compound that is used in many scientific research applications. It is used as a reagent for the synthesis of various compounds, as an inhibitor for proteases, and as an inhibitor for the enzyme acetylcholinesterase (AChE). ACC has also been used to study the mechanism of action of various compounds.
Applications De Recherche Scientifique
Biosensor Development for Environmental Monitoring
The development of biosensors for detecting environmental pollutants has seen the use of carbamate derivatives. For example, a study describes the use of a biosensor for the detection of cyanide, chlorophenols, atrazine, and carbamate pesticides. This biosensor employs an amperometric approach, utilizing a tyrosinase electrode to detect these substances through their inhibitory action, demonstrating the potential application of carbamate compounds in environmental monitoring and safety (Besombes et al., 1995).
Synthetic Methodologies in Organic Chemistry
Research in organic synthesis has explored the reactions of carbamate derivatives for the development of new compounds. A study on N-Allylation versus C-allylation of intermediates from aza-Michael adducts of arylideneisoxazol-5-ones showcases the utility of these reactions in synthesizing bis-adducts, β-amido-N-allylated products, and spiro[isoxazole-4,3'-quinolin]-5-ones, highlighting advanced synthetic routes for the creation of complex organic molecules (Wan et al., 2020).
Materials Science: Renewable Polyurethanes and Polyureas
In the field of materials science, allyl terminated renewable non-isocyanate polyurethanes (NIPUs) and polyureas (NIPUreas) have been synthesized, showcasing the incorporation of allyl groups into polymers for potential applications in coatings and adhesives. This research demonstrates the versatility of carbamate derivatives in producing materials with a range of thermal properties and potential for photo-crosslinking, contributing to the development of sustainable materials (Martin et al., 2016).
Antimicrobial Activity Studies
Quinoxaline derivatives, including those with carbamate groups, have been investigated for their antimicrobial properties. One study synthesized and evaluated quinoxaline-2-carboxylate 1,4-dioxide derivatives for their in vitro antituberculosis activity. The study provides insights into the structure-activity relationships, identifying promising compounds for further development as antitubercular agents (Jaso et al., 2005).
Analytical Chemistry: Detection of Heavy Metals
A study on dipicolylamino quinoline derivatives, including carbamate-functionalized probes, highlights the development of fluorescent sensors for detecting heavy metals such as Hg2+ and Fe3+. These sensors exhibit remarkable sensitivity and selectivity, demonstrating the application of carbamate derivatives in the fabrication of advanced materials for environmental monitoring and safety (Paisuwan et al., 2019).
Propriétés
IUPAC Name |
prop-2-enyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-2-11-24-19(23)22-18-12-17(13-7-9-14(20)10-8-13)21-16-6-4-3-5-15(16)18/h2-10,12H,1,11H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOKWLWDWJTXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2551590.png)
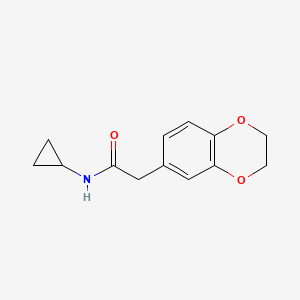
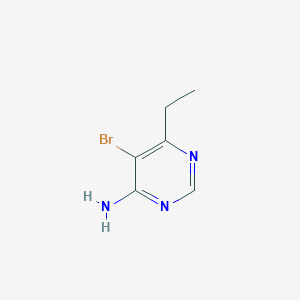


![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)
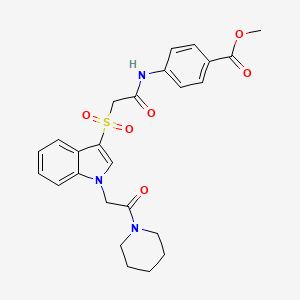
![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)
![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)
![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)
![5-ethyl-3-oxo-2-phenyl-N-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2551605.png)
